molecular formula C15H32O6Si B13813576 (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal

Cat. No.: B13813576
M. Wt: 336.50 g/mol
InChI Key: WGOJFTWEYSVPCB-YJNKXOJESA-N
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Description

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is a complex organic compound characterized by its multiple hydroxyl groups and a triisopropylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of triisopropylsilyl chloride (TIPS-Cl) to protect the hydroxyl groups, followed by oxidation and reduction steps to achieve the desired aldehyde functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale industrial applications. the principles of protecting group chemistry and selective functionalization are generally applicable.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Replacement of the triisopropylsilyloxy group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is not well-understood. like other sugars, it may interact with various enzymes, proteins, and receptors in the body, leading to a range of biochemical reactions. It may be involved in metabolic processes such as glycolysis and the pentose phosphate pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is unique due to its specific combination of hydroxyl groups and the triisopropylsilyloxy protecting group, which provides distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C15H32O6Si

Molecular Weight

336.50 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-tri(propan-2-yl)silyloxyhexanal

InChI

InChI=1S/C15H32O6Si/c1-9(2)22(10(3)4,11(5)6)21-8-13(18)15(20)14(19)12(17)7-16/h7,9-15,17-20H,8H2,1-6H3/t12-,13+,14+,15-/m0/s1

InChI Key

WGOJFTWEYSVPCB-YJNKXOJESA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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